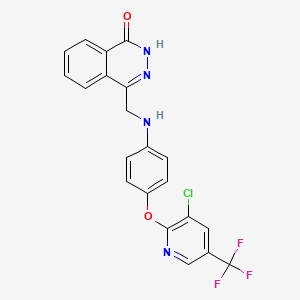

4-((4-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)anilino)methyl)-1(2H)-phthalazinone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyanilino]methyl]-2H-phthalazin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14ClF3N4O2/c22-17-9-12(21(23,24)25)10-27-20(17)31-14-7-5-13(6-8-14)26-11-18-15-3-1-2-4-16(15)19(30)29-28-18/h1-10,26H,11H2,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRYHVEKKUHWORM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NNC2=O)CNC3=CC=C(C=C3)OC4=C(C=C(C=N4)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14ClF3N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((4-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)anilino)methyl)-1(2H)-phthalazinone is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

- Phthalazinone core : Known for its diverse biological properties.

- Chloro and trifluoromethyl substituents : These groups are often associated with enhanced biological activity due to their electronic effects.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₉ClF₃N₂O |

| Molecular Weight | 323.09 g/mol |

| Melting Point | 90-92 °C |

| Boiling Point | 353.6 °C |

| Density | 1.517 g/cm³ |

Research indicates that the compound may exert its biological effects through several mechanisms:

- Inhibition of Oncogenic Pathways : The compound has been shown to inhibit bromodomain-containing protein 4 (BRD4), a key regulator in cancer cell proliferation and survival.

- Induction of Apoptosis : Studies suggest that it can trigger apoptosis in cancer cells by modulating critical signaling pathways.

- Cell Cycle Arrest : It has been observed to induce G1 phase cell cycle arrest in various cancer cell lines, which is crucial for preventing tumor growth.

Efficacy in Cancer Models

Recent studies have demonstrated the compound's efficacy in several cancer models:

- Triple-Negative Breast Cancer (TNBC) : The compound exhibited significant anti-proliferative effects against TNBC cell lines, with an IC50 value indicating potent activity.

- MCF-7 Cells : In MCF-7 breast cancer cells, treatment with the compound resulted in a marked increase in G1 phase arrest and reduced colony formation capabilities.

Table 2: Inhibitory Effects on Cancer Cell Lines

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.237 | BRD4 inhibition, apoptosis |

| TNBC | 0.150 | Cell cycle arrest |

Case Study 1: BRD4 Inhibition

A study published in Frontiers in Pharmacology evaluated various derivatives of phthalazinones, including our compound of interest. The results indicated that it significantly inhibited BRD4 with an IC50 value of 0.237 ± 0.093 μM, demonstrating its potential as a therapeutic agent against breast cancer .

Case Study 2: DNA Damage Induction

Another investigation highlighted the compound's ability to induce DNA damage in treated cells, suggesting that it may interfere with DNA repair mechanisms, further contributing to its anti-cancer effects . This was evidenced by increased γ-H2AX expression, a marker for DNA double-strand breaks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.